![molecular formula C10H15NOS B1463010 {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine CAS No. 1221723-62-1](/img/structure/B1463010.png)
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Overview
Description
“{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine” is an organic compound with the molecular formula C10H15NOS . It has a molecular weight of 197.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine” consists of a benzene ring substituted with a methoxy group (OCH3), a methylthio group (SCH3), and a methylamine group (NHCH3) .Scientific Research Applications
Medicine: Cardiotonic Drug Synthesis
This compound serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole . These drugs are used to increase the strength of heart contractions, showing promise in treating heart-related ailments.
Agriculture: Pesticide Development
The methylsulfanyl group in the compound can be utilized to develop pesticides. Its reactivity with various agricultural chemicals can lead to the creation of new formulations for pest control .
Material Science: Polymer Modification
In material science, this compound can be used to modify polymers, enhancing their properties such as durability, resistance to chemicals, and thermal stability .
Environmental Science: Pollution Remediation
The compound’s potential for binding heavy metals could be explored for use in environmental pollution remediation, particularly in water treatment processes .
Biochemistry: Fluorescent Probing
Due to its structural characteristics, the compound could be modified to act as a fluorescent probe for biochemistry research, aiding in the study of cell dynamics and protein interactions .
Pharmacology: Drug Design
The compound’s molecular framework can be a valuable scaffold in pharmacological research for designing new drug molecules with potential therapeutic applications .
Analytical Chemistry: Spectroscopic Analysis
Its unique spectral properties can be harnessed in analytical chemistry for the development of new spectroscopic methods for compound identification and quantification .
Pharmacology: Metabolic Pathway Analysis
The compound could be used to study metabolic pathways in pharmacology, helping to understand how drugs are metabolized in the body, which is crucial for drug design and safety .
properties
IUPAC Name |
1-(3-methoxy-4-methylsulfanylphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-7-8-4-5-10(13-3)9(6-8)12-2/h4-6,11H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHHRXRBPGKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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